N,N-Dimethyl-1-benzothiophene-2-sulfonamide

Description

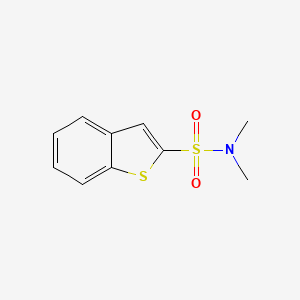

N,N-Dimethyl-1-benzothiophene-2-sulfonamide is a sulfonamide derivative featuring a benzothiophene core substituted with a dimethylsulfonamide group at the 2-position. Its molecular formula is C₁₁H₁₃NO₂S₂ (CAS: EN300-1662894), as listed in product catalogs . This compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of sulfonamides, though specific applications require further exploration.

Properties

IUPAC Name |

N,N-dimethyl-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S2/c1-11(2)15(12,13)10-7-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMZYYOZOBFSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-benzothiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of benzothiophene with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by the reaction with dimethylamine to form the sulfonamide. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production methods.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Antitumor Activity

N,N-Dimethyl-1-benzothiophene-2-sulfonamide has shown promising antitumor properties. Research indicates that derivatives of benzothiophene sulfonamides exhibit strong cytotoxic activity against various human tumor cell lines, including leukemia and solid tumors. For instance, compounds with high lipophilicity demonstrated significant growth inhibition in cancer cells through mechanisms involving the inhibition of specific cellular pathways related to redox states .

Table 1: Cytotoxic Activity of Benzothiophene Sulfonamides

| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| BTS-1 | K-562 | 0.5 | tNOX inhibition |

| BTS-2 | HeLa | 0.3 | Apoptosis induction |

| BTS-3 | HT-29 | 0.7 | ROS accumulation |

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies on benzofuran derivatives, which share structural similarities with this compound, reveal that modifications at specific positions enhance antimicrobial activity significantly . The presence of functional groups such as halogens or hydroxyls can improve the potency against bacterial strains.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For example, sulfonamide derivatives have shown inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively . The structural modifications of these compounds can lead to enhanced selectivity and potency.

Table 2: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N,N-Dimethyl-BTS | α-glucosidase | 25 | |

| N,N-Dimethyl-BTS | Acetylcholinesterase | 15 |

Therapeutic Potential in Diabetes Management

The interaction of benzothiophene sulfonamides with glucokinase regulatory protein suggests a role in managing type 2 diabetes by enhancing insulin secretion and glucose metabolism . This mechanism highlights the compound's potential as a therapeutic agent in metabolic disorders.

Development of Novel Therapeutics

The ongoing research into this compound derivatives aims to develop new therapeutic agents targeting sodium channel-mediated diseases such as epilepsy . By modifying the chemical structure, researchers hope to create compounds with improved efficacy and reduced side effects.

Case Study 1: Antitumor Efficacy

In a study assessing the cytotoxic effects of various benzothiophene derivatives, it was found that modifications leading to increased lipophilicity correlated with enhanced antitumor activity against K-562 leukemia cells. The study utilized MTT assays to determine GI50 values, demonstrating that specific structural alterations could lead to more effective cancer therapies .

Case Study 2: Antimicrobial Activity

A series of benzofuran derivatives were synthesized and evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with electron-withdrawing groups exhibited significantly higher inhibition zones compared to their unsubstituted counterparts, suggesting a structure-activity relationship that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the benzothiophene moiety can interact with cellular receptors and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

Heterocyclic Core Variations

(a) Aziridine vs. Benzothiophene Systems

- (2S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide (C₁₁H₁₄N₂O₂S) replaces the benzothiophene with an aziridine ring, introducing strain and reactivity. The aziridine’s three-membered ring enhances electrophilicity, making it suitable for nucleophilic ring-opening reactions, unlike the more stable benzothiophene system .

(b) Imidazole and Triazolo Pyrimidine Derivatives

- Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-(4'-methylphenyl)-1H-imidazole-1-sulfonamide) is a fungicidal compound with an imidazole ring. The electron-withdrawing cyano and chloro groups increase its stability and pesticidal activity compared to the benzothiophene analog .

- 5,7-Dimethyl-N-(substitutedphenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide exhibits herbicidal activity due to its triazolo pyrimidine core, which facilitates strong binding to acetolactate synthase (ALS). The benzothiophene analog may lack this specificity due to differing electronic profiles .

Substituent Effects on Bioactivity and Reactivity

(a) Azide and Hydroxy Substituents

- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide contains azide groups, enabling click chemistry applications. In contrast, the benzothiophene derivative’s lack of reactive azides limits such utility but improves stability .

- N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide includes a hydroxyl group, enhancing hydrogen-bonding capacity. This contrasts with the hydrophobic benzothiophene system, which may favor membrane permeability .

(b) Aromatic vs. Heteroaromatic Systems

- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide uses a methoxyphenyl group, providing electron-donating effects that modulate sulfonamide acidity.

Crystallographic and Geometric Features

- N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide exhibits a distorted tetrahedral geometry at sulfur (O–S–O angle: 119.08°), stabilized by N–H···O hydrogen bonds . The benzothiophene analog’s planar aromatic system likely reduces such distortion, affecting crystal packing and solubility.

Biological Activity

N,N-Dimethyl-1-benzothiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzothiophene moiety, which is known for its diverse biological activities. The presence of the sulfonamide group is crucial as it mimics natural substrates, allowing it to interact with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes by mimicking natural substrates, disrupting essential biochemical processes. This mechanism is particularly relevant in the context of inflammatory diseases and cancer.

- Receptor Interaction : The benzothiophene moiety may interact with cellular receptors and proteins, modulating their activity and leading to various biological effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also shown promise in anticancer research. A study reported its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 (breast cancer) | 3.99 ± 0.21 |

| CCRF-CM (leukemia) | 4.51 ± 0.24 |

The compound was found to induce apoptosis in these cells, as evidenced by increased levels of cleaved caspases 3 and 9. Additionally, cell cycle analysis revealed an arrest in the G0-G1 and S phases, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to this compound can enhance its biological activity. Variations in the benzothiophene ring or alterations in the sulfonamide group have been shown to significantly impact both antimicrobial and anticancer efficacy.

For instance, compounds with additional cyclic linkers or different substituents on the benzothiophene ring demonstrated improved activity against cancer cell lines. This highlights the importance of molecular design in optimizing therapeutic potential .

Case Studies

Several case studies have explored the applications of this compound:

- JNK Inhibition : A study identified related thiophene sulfonamides as potent inhibitors of c-Jun N-terminal kinases (JNK), which are implicated in various diseases including neurodegenerative disorders and cancer. This suggests a broader therapeutic application for compounds in this class .

- Antitumor Activity : Another investigation focused on the compound's ability to inhibit tumor growth in vivo, demonstrating significant reductions in tumor size when administered alongside standard chemotherapy agents .

Q & A

Q. Spectroscopy :

- NMR : H and C NMR identify substituents (e.g., dimethylamine protons at δ ~2.8–3.2 ppm).

- IR : Sulfonamide S=O stretches appear at ~1150–1350 cm .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., density functional theory) to confirm assignments .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Methodological Answer : Yield optimization strategies include:

Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance sulfonyl chloride reactivity .

Temperature Control : Conduct sulfonylation at 0–5°C to minimize side reactions, followed by gradual warming .

Workup Techniques : Employ aqueous sodium bicarbonate to quench excess sulfonyl chloride and isolate the product via extraction .

- Case Study : A 76% yield was achieved for a related sulfonamide by crystallizing the crude product from methanol, leveraging solubility differences .

Q. How should discrepancies in biological activity data (e.g., EC50 values) be addressed across assay systems?

- Methodological Answer : Contradictions often arise from assay-specific conditions. To resolve:

Standardize Assays : Use identical cell lines (e.g., HEK293 for TRPV4 studies) and buffer conditions (e.g., Ca-free vs. Ca-containing media) .

Validate with Knockout Models : Confirm target specificity by testing in TRPV4 systems to rule off-target effects .

Dose-Response Curves : Perform 3–4 independent replicates to calculate robust EC50/IC50 values .

- Example : GSK1016790A, a TRPV4 agonist, showed EC50 = 18 nM in mouse HEK cells vs. 2.1 nM in human HEK cells, highlighting species-specific potency differences .

Q. What strategies are effective for analyzing in vivo vs. in vitro functional outcomes of sulfonamide derivatives?

- Methodological Answer :

In Vitro-In Vivo Correlation (IVIVC) : Use isolated tissue assays (e.g., bladder smooth muscle contraction) to predict in vivo effects .

Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to ensure compound bioavailability in animal models .

Behavioral Endpoints : For neurological or pain studies, employ validated scoring systems (e.g., von Frey filaments for mechanosensitivity) .

- Case Study : GSK1016790A induced bladder overactivity in TRPV4 mice but not in knockouts, confirming target engagement in vivo .

Data Analysis and Structural Insights

Q. How can crystallographic data resolve ambiguities in sulfonamide conformation?

- Methodological Answer :

Torsion Angle Analysis : Measure C–S–N–C dihedral angles to assess rotational flexibility. For example, a torsion angle of 68.22° was observed in N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide, indicating steric hindrance .

Hydrogen Bond Networks : Identify intermolecular interactions (e.g., N–H⋯O) that stabilize specific conformers .

- Tools : Use software like Mercury (CCDC) to visualize packing diagrams and validate hydrogen-bonding patterns .

Q. What computational methods complement experimental data for sulfonamide derivatives?

- Methodological Answer :

Docking Studies : Screen against target proteins (e.g., TRPV4) using AutoDock Vina to predict binding modes and affinity .

MD Simulations : Simulate ligand-receptor dynamics (e.g., 100-ns trajectories) to assess stability of sulfonamide-protein complexes .

- Validation : Correlate computational binding energies with experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.